2-Keto-D-glucose

CAS No.: 26345-59-5

Cat. No.: VC8521074

Molecular Formula: C6H10O6

Molecular Weight: 178.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26345-59-5 |

|---|---|

| Molecular Formula | C6H10O6 |

| Molecular Weight | 178.14 g/mol |

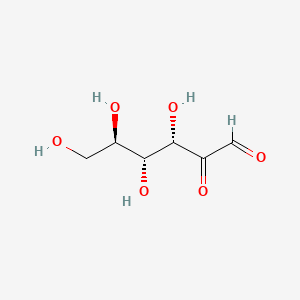

| IUPAC Name | (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal |

| Standard InChI | InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1 |

| Standard InChI Key | DCNMIDLYWOTSGK-HSUXUTPPSA-N |

| Isomeric SMILES | C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O |

| SMILES | C(C(C(C(C(=O)C=O)O)O)O)O |

| Canonical SMILES | C(C(C(C(C(=O)C=O)O)O)O)O |

Introduction

Chemical and Structural Properties of 2-Keto-D-Glucose

2-Keto-D-glucose is a six-carbon monosaccharide with a ketone group at the C2 position, distinguishing it from its aldose counterpart, D-glucose. Its IUPAC name is D-arabin-hexos-2-ulose, and it is registered under CAS number 1854-25-7 . The compound’s crystalline form has a predicted density of 1.574 g/cm³ and is typically stored at -20°C in powder form or -80°C in solvent to ensure stability .

Table 1: Key Physicochemical Properties of 2-Keto-D-Glucose

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 178.14 g/mol | |

| CAS Number | 1854-25-7 | |

| Density | 1.574 g/cm³ (predicted) | |

| Storage Conditions | -20°C (powder), -80°C (solvent) | |

| Purity (Commercial) | ≥98.0% (TLC) |

The compound’s reactivity is attributed to its keto group, which participates in nucleophilic addition reactions, making it a key player in the Maillard reaction and glycation processes .

Biosynthesis and Natural Occurrence

2-Keto-D-glucose is synthesized in nature through oxidative pathways. In fungi, algae, and shellfish, it acts as an intermediate in the production of cortalcerone, an antibiotic . The enzyme pyrroloquinoline quinone-dependent 2-keto-D-glucose dehydrogenase (2KGDH) catalyzes its oxidation to 2-keto-D-gluconic acid (2KGA), a reaction critical for energy metabolism in certain microbial systems .

In Erwinia species, 2-keto-D-glucose is generated during the fermentation of D-glucose to 2,5-diketo-D-gluconate, a precursor for ascorbic acid synthesis . This pathway highlights its role in connecting primary carbohydrate metabolism to secondary metabolite production.

Industrial Production Methods

Two-Stage Fermentation Process

A well-established industrial method involves a two-stage fermentation system:

-

Stage 1: Erwinia sp. converts D-glucose to calcium 2,5-diketo-D-gluconate with a yield of 94.5% .

-

Stage 2: Corynebacterium sp. reduces 2,5-diketo-D-gluconate to calcium 2-keto-L-gulonate, achieving an 84.6% yield from D-glucose .

This process avoids intermediate purification steps, enhancing cost-efficiency for large-scale ascorbic acid production .

Enzymatic Oxidation

Patent EP0028136B1 describes a method using carbohydrate oxidase or glucose-2-oxidase to convert D-glucose directly to D-glucosone . Subsequent hydrogenation of D-glucosone yields D-fructose, demonstrating its utility in sweetener manufacturing .

Pharmacological and Biochemical Significance

Role in Antibiotic Synthesis

2-Keto-D-glucose is a precursor to cortalcerone, an antibiotic produced via secondary metabolic pathways in fungi . Its involvement underscores the potential for microbial systems to generate pharmacologically active compounds from simple sugars.

Analytical Methods and Quality Control

Commercial 2-keto-D-glucose is verified using thin-layer chromatography (TLC), with purity levels ≥98% . Stability studies recommend storage at -20°C to prevent degradation, ensuring reliability in experimental and industrial applications .

Comparative Analysis with Related Monosaccharides

Table 2: Structural and Functional Comparison of 2-Keto-D-Glucose and Analogues

| Compound | Functional Group | Biological Role | Key Difference |

|---|---|---|---|

| D-Glucose | Aldose (C1) | Primary energy source | Lacks C2 keto group |

| D-Fructose | Ketose (C2) | Sweetener, glycolysis intermediate | Cyclic furanose form |

| 2-Keto-D-Gluconate | Carboxylic acid | Metabolic intermediate | Oxidized C1 carboxyl group |

The C2 keto group in 2-keto-D-glucose confers distinct chemical reactivity compared to aldoses, enabling unique roles in biosynthesis and industrial chemistry .

Future Directions and Applications

Emerging research priorities include:

-

Biocatalyst Engineering: Optimizing 2KGDH for higher specificity and yield in antibiotic synthesis .

-

Sustainable Production: Leveraging metabolic engineering to enhance fermentation efficiency .

-

Therapeutic Exploration: Investigating 2-keto-D-glucose’s role in mitigating metabolic or neurodegenerative disorders .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume